

JNJ-28583113 off-target effects and how to control for them

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Compound of Interest

Compound Name: JNJ-28583113

Cat. No.: B10857160

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Technical Support Center: JNJ-28583113

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of **JNJ-28583113**, a potent and selective TRPM2 antagonist, and how to control for them in experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **JNJ-28583113**?

A1: The primary biological target of **JNJ-28583113** is the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel.[1] It acts as a potent and selective antagonist, inhibiting TRPM2-mediated calcium influx.[1]

Q2: What are the known on-target effects of JNJ-28583113?

A2: By blocking TRPM2, JNJ-28583113 has been shown to:

- Inhibit TRPM2-mediated calcium (Ca2+) influx.[2][1]
- Lead to the phosphorylation of GSK3α and GSK3β subunits.[2][3][4]
- Protect cells from oxidative stress-induced cell death.[3][4]



• Suppress the release of cytokines in microglia in response to pro-inflammatory stimuli.[3][4]

Q3: Has a comprehensive off-target profile for JNJ-28583113 been published?

A3: While **JNJ-28583113** is described as a "potent and selective" TRPM2 antagonist, a comprehensive public screening panel detailing its activity against a broad range of other receptors, kinases, and enzymes is not readily available in the provided search results.[1][5] One study noted the potential for off-target screening to identify interactions with molecules like PARP and PARG inhibitors, but did not provide specific data for **JNJ-28583113**. It is crucial for researchers to empirically determine or control for potential off-target effects within their experimental system.

Q4: Why is it important to control for off-target effects?

A4: Off-target effects, where a compound interacts with unintended biological molecules, can lead to misleading experimental results, incorrect conclusions about the role of the intended target, and potential toxicity.[6] Controlling for these effects is critical for validating that the observed phenotype is a direct result of modulating the intended target.[6]

Troubleshooting Guide: Unexpected Experimental Results

This guide provides steps to take if you observe experimental outcomes that are inconsistent with the known on-target effects of **JNJ-28583113**.

Troubleshooting & Optimization

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Issue	Potential Cause	Troubleshooting Steps
Phenotype observed at a much lower/higher concentration than the reported IC50 for TRPM2.	Off-target effect	1. Perform a Dose-Response Curve: Carefully titrate JNJ- 28583113 to determine the minimal effective concentration for the desired on-target effect and compare it to the concentration causing the unexpected phenotype.[6][7] 2. Consult IC50 Data: Refer to the known IC50 values for JNJ-28583113 against TRPM2 from different species.
Unexpected cellular toxicity.	Off-target toxicity or non- specific effects at high concentrations.	1. Conduct Cell Viability Assays: Use multiple cell lines (including a TRPM2-negative line) to assess if the toxicity is target-dependent. 2. Lower the Concentration: Use the lowest effective concentration of JNJ- 28583113. 3. Perform an Off- Target Screen: If available, screen the compound against a safety pharmacology panel to identify potential interactions with toxicity-related targets.[6]
Phenotype is not consistent with TRPM2 knockout/knockdown studies.	Off-target effect of JNJ-28583113.	1. Genetic Validation: Use CRISPR/Cas9 or siRNA/shRNA to knockout or knockdown TRPM2. If the phenotype is not replicated, it is likely an off-target effect of JNJ-28583113.[6] 2. Use a Structurally Distinct TRPM2 Inhibitor: Confirm the phenotype with another



		TRPM2 antagonist that has a different chemical scaffold.[6]
Inconsistent results between experiments.	Experimental artifact or protocol variability.	1. Review and Optimize Protocol: Ensure consistent experimental conditions, including vehicle controls (e.g., DMSO). 2. Include Positive and Negative Controls: Use a well-characterized TRPM2 agonist as a positive control and a negative control compound.

Quantitative Data Summary

The following table summarizes the reported in vitro potency of JNJ-28583113.

Target	Assay Type	Species	IC50 (nM)	Reference
TRPM2	Calcium Flux	Human	126	[2][3][4]
TRPM2	Calcium Flux	Chimpanzee	100	[3][4]
TRPM2	Calcium Flux	Rat	25	[3][4]
TRPM2	Electrophysiolog y	Human	13 ± 2.8	

Key Experimental Protocols

To help researchers control for off-target effects, detailed methodologies for critical experiments are provided below.

Genetic Validation using CRISPR/Cas9 Knockout

Objective: To confirm that the observed phenotype is dependent on TRPM2 expression.

Methodology:



- gRNA Design and Cloning: Design and clone two to three independent gRNAs targeting a critical exon of the TRPM2 gene into a Cas9 expression vector.
- Transfection and Selection: Transfect the target cell line with the gRNA/Cas9 plasmids.
 Select for transfected cells using an appropriate marker (e.g., puromycin).
- Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.
- Verification of Knockout:
 - Genomic DNA Sequencing: Confirm the presence of insertions/deletions (indels) at the target locus.
 - Western Blot or qPCR: Verify the absence of TRPM2 protein or mRNA expression.
- Phenotypic Analysis: Treat the verified TRPM2 knockout and wild-type control cells with JNJ-28583113 and assess the phenotype of interest. An on-target effect should be absent or significantly reduced in the knockout cells.

Control Experiment with a Structurally Unrelated TRPM2 Inhibitor

Objective: To rule out off-target effects due to the specific chemical scaffold of JNJ-28583113.

Methodology:

- Inhibitor Selection: Choose a validated TRPM2 inhibitor with a different chemical structure from JNJ-28583113 (e.g., ACA, M2NX).
- Dose-Response: Determine the IC50 of the alternative inhibitor for TRPM2 in your experimental system.
- Phenotypic Comparison: Treat cells with equimolar concentrations (relative to their IC50s) of **JNJ-28583113** and the alternative inhibitor.
- Analysis: If both compounds produce the same phenotype, it is more likely to be an on-target effect of TRPM2 inhibition.



Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that JNJ-28583113 directly binds to TRPM2 in a cellular context.[2][8]

Methodology:

- Cell Treatment: Treat intact cells with JNJ-28583113 or a vehicle control.[6]
- Heating: Heat the cell lysates across a range of temperatures.
- Protein Aggregation and Separation: Centrifuge the samples to pellet the aggregated proteins. The ligand-bound protein is expected to be more stable at higher temperatures.
- Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of TRPM2 remaining using Western blotting or mass spectrometry.[6] An increase in the amount of soluble TRPM2 in the JNJ-28583113-treated samples at higher temperatures indicates target engagement.

Visualizations

Signaling Pathway of JNJ-28583113 On-Target Effects```dot

// Nodes JNJ [label="**JNJ-28583113**", fillcolor="#FBBC05", fontcolor="#202124"]; TRPM2 [label="TRPM2 Channel", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ca_influx [label="Ca2+ Influx", fillcolor="#F1F3F4", fontcolor="#202124"]; Oxidative_Stress [label="Oxidative Stress\n(e.g., H2O2)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Death [label="Cell Death", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GSK3 [label="GSK3α/β\nPhosphorylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytokine_Release [label="Cytokine Release\n(Microglia)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges JNJ -> TRPM2 [label="Inhibits", color="#EA4335", fontcolor="#202124"]; TRPM2 -> Ca_influx [label="Mediates", color="#4285F4", fontcolor="#202124"]; Ca_influx -> Cell_Death [color="#4285F4", fontcolor="#202124"]; Ca_influx -> GSK3 [label="Inhibits", style=dashed, color="#EA4335", fontcolor="#202124"]; Ca_influx -> Cytokine_Release [color="#4285F4",



fontcolor="#202124"]; Oxidative_Stress -> TRPM2 [label="Activates", color="#4285F4", fontcolor="#202124"]; }

Caption: Workflow for investigating potential off-target effects.

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